

## Supplier information for research-grade SB-332235

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |   |          |
|----------------------|-----------|---|----------|
| Compound Name:       | SB-332235 |   |          |
| Cat. No.:            | B1680829  | G | et Quote |

### Clarification on the Identity of SB-332235

Initial research indicates a potential discrepancy in the user's request. The compound **SB-332235** is a potent and selective CXCR2 antagonist. It is not an orexin-1 receptor antagonist. It is possible that **SB-332235** has been confused with SB-334867, which is a well-characterized, selective orexin-1 receptor (OX1R) antagonist.

This document will provide comprehensive application notes and protocols for both compounds to ensure clarity and address the likely research interest in orexin signaling.

# Part 1: SB-334867 - A Selective Orexin-1 Receptor (OX1R) Antagonist

SB-334867 is the first non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[1][2] It is a crucial tool for investigating the physiological roles of the orexin system, particularly in areas such as appetite, sleep-wake cycles, addiction, and stress responses.[1][2]

### **Supplier Information**



| Supplier          | Catalog Number | Purity | Additional Notes                                     |
|-------------------|----------------|--------|------------------------------------------------------|
| R&D Systems       | 1969           | ≥98%   | Sold for research purposes under agreement from GSK. |
| Tocris Bioscience | 1969           | ≥98%   | Part of Bio-Techne.                                  |
| MedChemExpress    | HY-10178       | >99%   | Also available as SB-<br>334867A.                    |
| Selleck Chemicals | S7585          | 99.92% | Soluble in DMSO.                                     |
| Hello Bio         | HB0405         | >99%   | Offers competitive pricing for research quantities.  |
| Axon Medchem      | 2095           | >99%   | Soluble in DMSO.                                     |

**Chemical and Physical Properties** 

| Property          | Value                                                                        |
|-------------------|------------------------------------------------------------------------------|
| Chemical Name     | N-(2-Methyl-6-benzoxazolyl)-N'-1,5-<br>naphthyridin-4-yl urea                |
| Molecular Formula | C17H13N5O2                                                                   |
| Molecular Weight  | 319.32 g/mol                                                                 |
| CAS Number        | 249889-64-3                                                                  |
| Appearance        | White to off-white solid                                                     |
| Solubility        | Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM with warming).[1][3] |
| Storage           | Store at room temperature, desiccated.[1]                                    |

# **Biological Activity**



| Parameter           | Value                                                                                       |
|---------------------|---------------------------------------------------------------------------------------------|
| Target              | Orexin-1 Receptor (OX1R)                                                                    |
| Mechanism of Action | Selective, non-peptide competitive antagonist.                                              |
| pKb for human OX1R  | 7.2[1][3][4]                                                                                |
| pKb for human OX2R  | < 5.0[1][3][4]                                                                              |
| Selectivity         | ~50-fold for OX1R over OX2R.[1][2]                                                          |
| In Vivo Activity    | Reduces food intake, modulates drug-seeking behavior, and affects sleep architecture.[3][5] |

### **Signaling Pathway**

Orexin-A binds to the OX1R, a Gq-protein coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SB-334867 acts by blocking the initial binding of orexin-A to the OX1R, thus inhibiting this downstream signaling cascade.[6][7]





Click to download full resolution via product page

Orexin-1 Receptor Signaling Pathway and SB-334867 Inhibition.

### **Experimental Protocols**

This protocol is adapted from studies using CHO cells stably expressing human OX1R.[5][8]



Objective: To determine the antagonist effect of SB-334867 on orexin-A-induced intracellular calcium mobilization.

#### Materials:

- CHO cells stably expressing human OX1R (CHO-OX1)
- Cell culture medium (e.g., MEM-Alpha)
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- SB-334867
- Orexin-A
- Fluo-3 AM (calcium indicator dye)[5]
- Probenecid
- · Tyrode's buffer
- 96-well black-walled, clear-bottom plates
- Fluorescent plate reader (e.g., FLIPR)

#### Procedure:

- Cell Plating: Seed CHO-OX1 cells into 96-well plates at a density of 20,000 cells/well and culture overnight.[5]
- Dye Loading: The next day, replace the culture medium with medium containing 4 μM Fluo-3
   AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.[5]
- Washing: Wash the cells four times with Tyrode's buffer containing 2.5 mM probenecid.
- Antagonist Incubation: Add Tyrode's buffer containing various concentrations of SB-334867 (e.g., 0.1 nM to 10  $\mu$ M) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.[5]



- Agonist Stimulation & Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence, then add orexin-A (final concentration of 10 nM) and immediately measure the change in fluorescence.[5]
- Data Analysis: The response is measured as the peak increase in fluorescence minus the basal fluorescence. Calculate the pKb value for SB-334867 from the concentration-response curves.

This protocol is based on studies investigating the anorectic effects of SB-334867 in rats.[3][4]

Objective: To assess the effect of SB-334867 on food intake in rats.

#### Materials:

- Adult male Wistar or Sprague-Dawley rats
- SB-334867
- Vehicle (e.g., 2% DMSO in 10% 2-hydroxypropyl-β-cyclodextrin)[9]
- Standard laboratory chow or palatable wet mash
- Animal scale
- Food hoppers and scales for measuring food intake
- Intraperitoneal (i.p.) injection supplies

#### Procedure:

- Animal Acclimation: House rats individually and acclimate them to the testing environment and handling for at least one week.
- Drug Preparation: Dissolve SB-334867 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).[4]
- Administration: Administer SB-334867 or vehicle via i.p. injection 30 minutes before the start
  of the dark phase (the primary feeding period for rodents).[4]



- Food Intake Measurement: Provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[4]
- Body Weight Measurement: Record the body weight of the animals before the injection and at the end of the 24-hour period.
- Data Analysis: Compare the cumulative food intake and change in body weight between the SB-334867-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

### Part 2: SB-332235 - A Selective CXCR2 Antagonist

**SB-332235** is a potent, orally active, non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It exhibits high selectivity for CXCR2 over CXCR1.[2] This compound is primarily used in research to investigate the role of CXCR2 signaling in inflammation, neutrophil chemotaxis, and cancer biology.

**Supplier Information** 

| Supplier          | Catalog Number | Purity | Additional Notes                       |
|-------------------|----------------|--------|----------------------------------------|
| R&D Systems       | 5671           | ≥98%   | Potent CXCR2 antagonist.               |
| Tocris Bioscience | 5671           | ≥98%   | Part of Bio-Techne.                    |
| MedChemExpress    | HY-101439      | >99%   | Orally active.                         |
| Xcess Biosciences | XB-332235      | ≥98%   | Solid powder form.                     |
| Axon Medchem      | 2593           | >99%   | Selective nonpeptide CXCR2 antagonist. |

### **Chemical and Physical Properties**



| Property          | Value                                                                               |
|-------------------|-------------------------------------------------------------------------------------|
| Chemical Name     | 6-Chloro-3-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-2-hydroxybenzenesulfonamide |
| Molecular Formula | C13H10Cl3N3O4S                                                                      |
| Molecular Weight  | 410.66 g/mol                                                                        |
| CAS Number        | 276702-15-9                                                                         |
| Appearance        | Solid powder                                                                        |
| Solubility        | Soluble in DMSO (up to 100 mM).                                                     |
| Storage           | Store at room temperature.                                                          |

**Biological Activity** 

| Parameter            | Value                                                                                                                   |
|----------------------|-------------------------------------------------------------------------------------------------------------------------|
| Target               | C-X-C motif chemokine receptor 2 (CXCR2)                                                                                |
| Mechanism of Action  | Selective, non-peptide competitive antagonist.                                                                          |
| IC50 for human CXCR2 | 7.7 nM[2]                                                                                                               |
| Selectivity          | ~285-fold for CXCR2 over CXCR1.[2]                                                                                      |
| In Vivo Activity     | Reduces leukocyte infiltration in arthritis models and inhibits the viability of acute myeloid leukemia (AML) cells.[2] |

### **Signaling Pathway**

CXCR2 is a G-protein coupled receptor, primarily coupling to Gαi. Ligand binding (e.g., CXCL1, IL-8) activates Gαi, which inhibits adenylyl cyclase, and the dissociated Gβγ subunits activate pathways such as PI3K/Akt and PLC/PKC. These cascades lead to downstream effects including calcium mobilization, activation of MAPKs (e.g., ERK), and ultimately, cellular responses like chemotaxis, degranulation, and proliferation. **SB-332235** blocks the initial ligand-receptor interaction, thereby inhibiting these signaling events.





Click to download full resolution via product page

CXCR2 Signaling Pathway and SB-332235 Inhibition.

### **Experimental Protocols**

This protocol describes a standard Boyden chamber or Transwell assay to measure the effect of **SB-332235** on neutrophil migration.

Objective: To determine if **SB-332235** inhibits neutrophil chemotaxis towards a CXCR2 ligand.

Materials:



- Human Neutrophils (freshly isolated from whole blood)
- SB-332235
- CXCR2 Ligand (e.g., human recombinant IL-8 or CXCL1)
- Assay Buffer (e.g., RPMI 1640 with 2% FBS)
- Transwell inserts (5 μm pore size)
- 24-well plate
- Incubator (37°C, 5% CO<sub>2</sub>)
- Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification
- Microplate reader

#### Procedure:

- Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
- Compound Preparation: Prepare a stock solution of **SB-332235** in DMSO. Make serial dilutions in assay buffer to desired final concentrations (e.g., 1 nM to 1  $\mu$ M).
- Assay Setup:
  - Add the chemoattractant (e.g., 50 ng/mL IL-8) to the lower wells of the 24-well plate.
  - In separate tubes, pre-incubate the isolated neutrophils with the various concentrations of SB-332235 or vehicle (DMSO) for 20-30 minutes at room temperature.
  - Place the Transwell inserts into the wells.
  - Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.



- Quantification:
  - Carefully remove the Transwell inserts.
  - Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to lyse the cells in the lower chamber and measure ATP levels using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[10]
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of SB-332235 compared to the vehicle control. Determine the IC<sub>50</sub> value.

This protocol provides a framework for testing the efficacy of **SB-332235** in a mouse model of rheumatoid arthritis.

Objective: To evaluate the anti-inflammatory effect of **SB-332235** on the development and severity of collagen-induced arthritis.

#### Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine or Chicken Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- SB-332235
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for measuring paw thickness
- Clinical scoring system for arthritis

#### Procedure:

• Induction of Arthritis (Day 0):



- Emulsify Type II collagen with CFA.
- $\circ$  Administer an intradermal injection of 100  $\mu L$  of the emulsion at the base of the tail of each mouse.
- Booster Immunization (Day 21):
  - Emulsify Type II collagen with IFA.
  - Administer a subcutaneous booster injection of 100 μL of the emulsion.
- Treatment Regimen:
  - Begin oral administration of SB-332235 (e.g., 10-25 mg/kg) or vehicle once or twice daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.[2]
- Arthritis Assessment:
  - Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.
  - Use a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint rigidity).
  - Measure paw thickness using calipers every 2-3 days.
- Termination and Analysis (e.g., Day 42):
  - At the end of the study, euthanize the mice.
  - Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
  - Collect blood for analysis of inflammatory cytokines or anti-collagen antibodies.
- Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the SB-332235-treated and vehicle-treated groups.





Click to download full resolution via product page

Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Persistent effects of the orexin-1 receptor antagonist SB-334867 on motivation for the fast acting opioid remifentanil PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SB-334867-A: the first selective orexin-1 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the induction of arthritis in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. SB-334867-A: the first selective orexin-1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- To cite this document: BenchChem. [Supplier information for research-grade SB-332235]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1680829#supplier-information-for-research-grade-sb-332235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com